molecular formula C8H16N2O4 B14705244 2-Ethyl-1,3-propanediol carbamate methylcarbamate CAS No. 25384-61-6

2-Ethyl-1,3-propanediol carbamate methylcarbamate

Cat. No.: B14705244
CAS No.: 25384-61-6
M. Wt: 204.22 g/mol
InChI Key: QGOXHXFKOTUXNE-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-propanediol carbamate methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-propanediol carbamate methylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-1,3-propanediol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

2-Ethyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anticonvulsant or anxiolytic agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol carbamate: Similar in structure but with different substituents.

    2-Butyl-1,3-propanediol carbamate: Another related compound with distinct properties.

Uniqueness

2-Ethyl-1,3-propanediol carbamate methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

25384-61-6

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

2-(carbamoyloxymethyl)butyl N-methylcarbamate

InChI

InChI=1S/C8H16N2O4/c1-3-6(4-13-7(9)11)5-14-8(12)10-2/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12)

InChI Key

QGOXHXFKOTUXNE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)N)COC(=O)NC

Origin of Product

United States

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